1-(5-chloro-1H-indol-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(5-chloro-1H-indol-2-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
The synthesis of 1-(5-chloro-1H-indol-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol.
Cyclopropanation: The final step involves the cyclopropanation of the indole derivative using diazomethane or similar reagents to form the cyclopropane ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(5-chloro-1H-indol-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: The chlorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-chloro-1H-indol-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
1-(5-chloro-1H-indol-2-yl)cyclopropane-1-carboxylic acid can be compared with other indole derivatives:
1-(5-fluoro-1H-indol-2-yl)cyclopropane-1-carboxylic acid: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
1-(5-bromo-1H-indol-2-yl)cyclopropane-1-carboxylic acid: The presence of a bromine atom can lead to different substitution reactions and potentially different biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C12H10ClNO2 |
---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
1-(5-chloro-1H-indol-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO2/c13-8-1-2-9-7(5-8)6-10(14-9)12(3-4-12)11(15)16/h1-2,5-6,14H,3-4H2,(H,15,16) |
InChI Key |
IHKJPARXACWQCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC3=C(N2)C=CC(=C3)Cl)C(=O)O |
Origin of Product |
United States |
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